molecular formula C17H17ClN2OS B11550251 (4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide

(4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide

Cat. No.: B11550251
M. Wt: 332.8 g/mol
InChI Key: UPEKHTCNHPKAAL-VXLYETTFSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the hydrazone.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it back to the corresponding hydrazide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2OS/c1-13-2-4-14(5-3-13)10-19-20-17(21)12-22-11-15-6-8-16(18)9-7-15/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+

InChI Key

UPEKHTCNHPKAAL-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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